molecular formula C9H13N3OS B8585473 4-(Isopropylamino)-2-(methylthio)pyrimidine-5-carbaldehyde

4-(Isopropylamino)-2-(methylthio)pyrimidine-5-carbaldehyde

Cat. No. B8585473
M. Wt: 211.29 g/mol
InChI Key: YJZIKIPOAWHAQU-UHFFFAOYSA-N
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Patent
US08188113B2

Procedure details

To a solution of (4-(isopropylamino)-2-(methylthio)pyrimidin-5-yl)methanol (13.5 g, 63.4 mmol) in DCM (100 mL) was added manganese(IV) oxide (45 g, 0.5 mol), and the mixture was stirred at RT overnight. The reaction mixture was filtered and the filtrate was concentrated to give the 4-(isopropylamino)-2-(methylthio)pyrimidine-5-carbaldehyde (12.2 g, 91% yield), which was used in the next step without further purification. 1HNMR (400 MHz, DMSO-d6): δ 9.71 (s, 1 H), 8.50 (s, 1 H), 8.41 (d, J=7.2 Hz, 1 H), 4.33 (m, 1 H), 2.47 (s, 3 H), 1.21 (d, J=6.4 Hz, 6 H).
Quantity
13.5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
45 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]([NH:4][C:5]1[C:10]([CH2:11][OH:12])=[CH:9][N:8]=[C:7]([S:13][CH3:14])[N:6]=1)([CH3:3])[CH3:2]>C(Cl)Cl.[O-2].[Mn+4].[O-2]>[CH:1]([NH:4][C:5]1[C:10]([CH:11]=[O:12])=[CH:9][N:8]=[C:7]([S:13][CH3:14])[N:6]=1)([CH3:3])[CH3:2] |f:2.3.4|

Inputs

Step One
Name
Quantity
13.5 g
Type
reactant
Smiles
C(C)(C)NC1=NC(=NC=C1CO)SC
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
45 g
Type
catalyst
Smiles
[O-2].[Mn+4].[O-2]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at RT overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)(C)NC1=NC(=NC=C1C=O)SC
Measurements
Type Value Analysis
AMOUNT: MASS 12.2 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 91.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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